N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to three oxygen atoms, one of which is connected to a nitrogen atom). Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a nitrophenyl group, and a methanesulfonamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The nitro group might be reduced to an amino group, and the piperazine ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and the presence of a piperazine ring might increase its solubility in water .Future Directions
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-15-6-8-16(9-7-15)14(19)11-17(24(2,22)23)12-4-3-5-13(10-12)18(20)21/h3-5,10H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYSGFDQVAOTPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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